1-Butyl-5,7-dimethylindoline-2,3-dione
Description
1-Butyl-5,7-dimethylindoline-2,3-dione is a substituted indoline-2,3-dione derivative characterized by a bicyclic indoline core with two ketone groups at positions 2 and 2. The compound features a butyl chain at the 1-position and methyl groups at the 5- and 7-positions of the aromatic ring. Indoline-2,3-diones, commonly known as isatin analogs, are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and receptor-binding properties . The substitution pattern in this compound enhances lipophilicity and may influence its pharmacokinetic profile and target selectivity compared to simpler derivatives like isatin (indoline-2,3-dione) or its methyl-substituted analogs.
Properties
IUPAC Name |
1-butyl-5,7-dimethylindole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-4-5-6-15-12-10(3)7-9(2)8-11(12)13(16)14(15)17/h7-8H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFBRWZKMVJKMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2C(=O)C1=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-5,7-dimethylindoline-2,3-dione typically involves the functionalization of the indoline-2,3-dione core. One common method is the alkylation of 5,7-dimethylindoline-2,3-dione with butyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-5,7-dimethylindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the indoline-2,3-dione core to indoline or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indoline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce indoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted indoline-2,3-dione derivatives.
Scientific Research Applications
1-Butyl-5,7-dimethylindoline-2,3-dione has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It serves as a probe for studying biological processes and as a precursor for the synthesis of bioactive molecules.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Butyl-5,7-dimethylindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact mechanism of action can vary based on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Indoline-2,3-dione
The following table summarizes key structural and functional differences between 1-butyl-5,7-dimethylindoline-2,3-dione and related compounds:
Physicochemical Properties
- Lipophilicity : 1-Butyl-5,7-dimethylindoline-2,3-dione is expected to exhibit higher lipophilicity (ClogP >3.0) compared to isatin (ClogP ~1.2) and 5,7-dimethylindoline-2,3-dione (ClogP ~2.5) due to the butyl chain. This aligns with trends observed in piperazine-2,3-dione derivatives, where alkylation significantly increases ClogP .
- Solubility : The bulky substituents may reduce aqueous solubility, a common trade-off in lipophilic modifications.
Research Findings and Implications
- σ-Receptor Selectivity : The additional carbonyl group in indoline-2,3-diones (vs. benzoxazolones) shifts affinity toward σ2 receptors, suggesting that 1-butyl-5,7-dimethylindoline-2,3-dione may serve as a σ2-selective probe .
Biological Activity
1-Butyl-5,7-dimethylindoline-2,3-dione is a synthetic compound belonging to the indoline family, characterized by its unique bicyclic structure featuring both a five-membered nitrogen-containing ring and a six-membered carbon ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its molecular formula is , with a molecular weight of approximately 219.26 g/mol.
The presence of the butyl group enhances the compound's lipophilicity, which can influence its solubility in organic solvents and its interaction with biological membranes. The methyl substituents at positions 5 and 7 further contribute to its chemical reactivity and biological activity.
Biological Activities
Research has indicated that 1-butyl-5,7-dimethylindoline-2,3-dione exhibits several significant biological activities:
- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent in various studies. It has been investigated for its effectiveness against a range of pathogens, including bacteria and fungi.
- Anticancer Properties : Several studies have explored the anticancer potential of this compound. It appears to inhibit cell proliferation in various cancer cell lines, demonstrating cytotoxic effects that vary based on concentration and exposure time. For instance, IC50 values for different cancer cell lines have been reported, indicating effective concentrations that lead to significant cell death .
- Monoamine Oxidase Inhibition : The compound has been studied for its ability to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. This inhibition can have implications for treating mood disorders and neurodegenerative diseases.
The mechanism by which 1-butyl-5,7-dimethylindoline-2,3-dione exerts its effects involves interactions with specific molecular targets such as enzymes and receptors. For example:
- Enzyme Inhibition : The compound may bind to enzymes involved in cancer pathways or neurotransmitter metabolism, thereby modulating their activity and leading to therapeutic effects.
- Receptor Binding : It may also interact with cellular receptors, influencing signaling pathways that are crucial for cell survival and proliferation.
Cytotoxicity Assessment
A study assessed the cytotoxic effects of 1-butyl-5,7-dimethylindoline-2,3-dione on various cancer cell lines (HeLa, BICR18, U87) at concentrations ranging from 1 to 300 µM. The results indicated varying degrees of cytotoxicity:
- IC50 Values : The compound exhibited IC50 values ranging from approximately 93.7 µM to over 300 µM depending on the specific cancer cell line tested .
Antimicrobial Efficacy
In another study focusing on antimicrobial activity, 1-butyl-5,7-dimethylindoline-2,3-dione was tested against several bacterial strains. The results demonstrated significant inhibitory effects against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(2-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione | Structure | Anticancer; Antimicrobial |
| 1-(2-Methoxybenzyl)-5,7-dimethylindoline-2,3-dione | Structure | Moderate cytotoxicity; Enzyme inhibition |
| 1-Isobutyl-5,7-dimethylindoline-2,3-dione | Structure | Antimicrobial; Anticancer |
The comparison indicates that while similar compounds exhibit biological activities such as anticancer and antimicrobial effects, the specific substituents on the indoline structure can significantly influence their efficacy and mechanism of action.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
